5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid
Description
5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid is a cereblon (CRBN)-binding ligand commonly utilized in proteolysis-targeting chimeras (PROTACs). Its structure comprises a dioxopiperidine moiety (critical for CRBN recruitment), a dioxoisoindolinyl scaffold, and a pentanoic acid linker. The pentanoic acid chain provides a flexible spacer to conjugate with target protein binders, enabling ternary complex formation for ubiquitin-mediated degradation .
Properties
Molecular Formula |
C18H19N3O6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanoic acid |
InChI |
InChI=1S/C18H19N3O6/c22-14-7-6-13(16(25)20-14)21-17(26)11-5-4-10(9-12(11)18(21)27)19-8-2-1-3-15(23)24/h4-5,9,13,19H,1-3,6-8H2,(H,23,24)(H,20,22,25) |
InChI Key |
IMJAUQFTAMXQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid involves multiple steps. The starting material is typically 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline , which undergoes a series of reactions including substitution, click reaction, and addition reaction . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving such as or .
Reduction: Reduction reactions can be performed using like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as , , and .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the development of protein degrader libraries . It allows rapid conjugation with various linkers containing active leaving groups .
Biology: In biological research, the compound is utilized in targeted protein degradation studies. It helps in the destruction of DNA-binding proteins by programmable oligonucleotide PROTAC (O’PROTAC) .
Medicine: small-molecule PROTACs for targeted protein degradation. This approach is being explored for the treatment of various diseases, including cancer .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid involves its role as a VHL ligand . It binds to the VHL protein, facilitating the recruitment of E3 ubiquitin ligase. This leads to the polyubiquitination and subsequent proteasomal degradation of target proteins . The compound’s ability to degrade specific proteins makes it a valuable tool in targeted protein degradation strategies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Linker Modifications
Key analogs differ in linker length, functional groups, and scaffold substitutions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The pentanoic acid derivative (target compound) exhibits moderate aqueous solubility due to its carboxylic acid group, while propanoic acid analogs (e.g., BD02546262) may have higher solubility due to shorter hydrophobic chains .
- The target compound’s logP (~1.8) balances permeability and solubility .
Biological Activity
5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxopiperidine moiety and an isoindoline framework. Its molecular formula is , with a molecular weight of 302.32 g/mol. The presence of multiple functional groups contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Cyclin-dependent kinases (CDKs) : The compound's structure suggests potential inhibition of CDK activity, which is crucial for cell cycle regulation. This inhibition could lead to antitumor effects.
- Proteolysis targeting chimeras (PROTACs) : The structural elements allow for the design of PROTACs that can recruit E3 ligases for targeted protein degradation, enhancing therapeutic efficacy against specific proteins involved in disease processes .
Antitumor Activity
Studies have shown that compounds similar to 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid exhibit significant antitumor activity. For instance, PROTACs developed from related structures demonstrated potent degradation of oncoproteins like BRD9 within hours of treatment .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Preliminary data suggest that it can modulate pathways associated with neurodegenerative diseases, potentially providing a therapeutic avenue for conditions like Parkinson's disease .
Case Studies
- Study on CDK Inhibition : A recent study evaluated the effects of similar compounds on CDK4/6 inhibition. The results indicated that structural modifications led to enhanced selectivity and potency against cancer cell lines .
- Neurodegeneration Research : In a study focusing on neuroprotection, compounds derived from the isoindoline framework were tested in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by modulating antioxidant pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₅ |
| Molecular Weight | 302.32 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C |
| Biological Activity | Effect |
|---|---|
| CDK Inhibition | Significant reduction in cell proliferation in vitro |
| Neuroprotection | Reduced oxidative stress-induced neuronal death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
